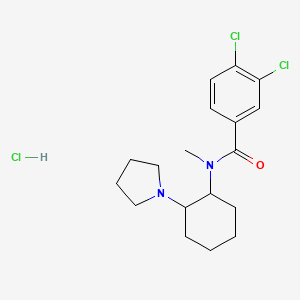

3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following molecular formula:

- Molecular Formula : C19H26Cl2N2O

- Molecular Weight : 369.34 g/mol

The structure includes a dichlorobenzamide moiety attached to a pyrrolidine ring, contributing to its unique biological activity. Its synthesis and characterization have been documented in various studies, emphasizing its relevance in drug discovery.

Analgesic Properties

U-50488 has been primarily studied for its analgesic effects. It is known to act as a kappa-opioid receptor agonist, which is associated with pain relief without the typical side effects of mu-opioid receptor agonists like morphine.

- Mechanism of Action : The compound selectively binds to kappa-opioid receptors in the central nervous system, leading to analgesia while minimizing respiratory depression—a common side effect associated with traditional opioids .

Treatment of Substance Use Disorders

Research indicates that U-50488 may have potential applications in treating substance use disorders by modulating the reward pathways in the brain. Its kappa-opioid receptor agonism can counteract the rewarding effects of substances like cocaine and heroin.

- Case Study Insight : In animal models, U-50488 administration has been shown to reduce self-administration of cocaine, suggesting its potential as a therapeutic agent in addiction treatment .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Studies suggest that U-50488 may protect neurons from damage due to oxidative stress and inflammation.

- Research Findings : In vitro studies have demonstrated that U-50488 can reduce neuronal cell death induced by excitotoxic agents, highlighting its potential role in neurodegenerative diseases .

Toxicology and Safety Profile

While U-50488 shows promise in various applications, understanding its safety profile is crucial for therapeutic use. Toxicological assessments indicate that it has a relatively low toxicity level compared to other opioid derivatives.

- Safety Studies : In preclinical trials, high doses did not result in significant adverse effects, making it a candidate for further clinical evaluation .

Comparative Data Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Analgesic Properties | Kappa-opioid receptor agonism | Effective pain relief with minimal side effects |

| Treatment of Substance Use Disorders | Modulates reward pathways | Reduces self-administration of addictive substances |

| Neuroprotective Effects | Reduces oxidative stress and inflammation | Protects against excitotoxic neuronal damage |

Mecanismo De Acción

The mechanism of action of 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-dichloro-N-methyl-N-(2-dimethylaminocyclohexyl)benzamide

- 3,4-dichloro-N-methyl-N-(2-piperidinylcyclohexyl)benzamide

- 3,4-dichloro-N-methyl-N-(2-morpholinylcyclohexyl)benzamide

Uniqueness

3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide is unique due to its specific substitution pattern and the presence of the pyrrolidinyl group, which may confer distinct chemical and biological properties compared to its analogs .

Actividad Biológica

3,4-Dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide; hydrochloride is a synthetic compound that belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives. This compound has garnered attention due to its potential biological activities, particularly as a kappa-opioid receptor agonist and its implications in pharmacological research.

Chemical Structure

The chemical structure of 3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide is characterized by the following features:

- Chlorine atoms at the 3 and 4 positions of the benzene ring.

- Pyrrolidine moiety attached to a cyclohexyl group, which influences its pharmacokinetic properties.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its receptor interactions and pharmacological effects. Key points include:

- Kappa-opioid receptor agonism : This compound acts as an agonist at kappa-opioid receptors, which are implicated in pain modulation and have potential applications in treating mood disorders and substance abuse.

- Analgesic properties : Due to its interaction with opioid receptors, it exhibits analgesic effects, making it a candidate for pain management therapies.

- Diuretic and antitussive effects : The compound has also been noted for its diuretic and antitussive properties, suggesting a broader therapeutic profile beyond analgesia .

Pharmacokinetics

A study conducted on dog plasma demonstrated a sensitive HPLC method for quantifying the compound and its metabolites. The method exhibited:

- Linear range : 10 ng/mL to 20 µg/mL.

- Limit of quantitation : 10 ng/mL for each analyte.

- Accuracy : Intra- and interassay precision were less than or equal to 11% within the evaluated concentration range .

Metabolism

3,4-Dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide is not a naturally occurring metabolite; it is primarily found in individuals exposed to this compound or its derivatives. Its metabolic pathways have been explored but remain under-researched. The identification of this compound in human blood indicates its systemic absorption and potential for bioaccumulation .

Research Findings

Recent findings indicate that:

- The compound's interaction with kappa-opioid receptors may lead to reduced side effects compared to traditional mu-opioid agonists, making it a promising candidate for developing safer analgesics .

- Its dual role as an analgesic and diuretic opens avenues for combination therapies in managing conditions like chronic pain associated with fluid retention.

Propiedades

IUPAC Name |

3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUASZXAHZXJMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.